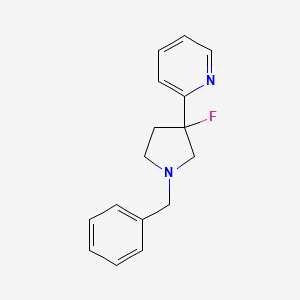
2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
説明
“2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine” is a chemical compound . Unfortunately, there is not much information available about this specific compound in the literature.
Molecular Structure Analysis
The molecular formula of “this compound” is C16H17FN2 . The average mass is 256.318 Da and the monoisotopic mass is 256.137573 Da .科学的研究の応用
Fluorescence Sensing and Biological Applications
- Fluorescence ON/OFF Switching Zn2+ Sensor : A novel series of fluorescent Zn2+ sensors based on a pyridine–pyridone core structure, functioning as both the chelating part for Zn2+ and as the fluorophore, has been developed. These sensors show strong fluorescence with Zn2+ due to the significant influence of Zn2+ coordination on electron transfer, enabling fluorescence ON/OFF switching. These sensors, including one with excellent properties like good water solubility and large Stokes shift, are useful for biological applications, including imaging Zn2+ in living cells (Hagimori et al., 2013).
Ligand Synthesis and Complex Chemistry
- Synthesis and Coordination Chemistry : Derivatives of pyridine-based ligands have been used for complex chemistry, including luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
OLED and Electronic Materials
- Electron-Transport Materials for OLEDs : Pyridine-containing triphenyl benzene derivatives have been developed as materials for blue phosphorescent OLEDs. The positioning of the nitrogen atom in the pyridine ring influences electron-injection, hole-blocking properties, and the confinement of excitons, contributing to reduced driving voltages and improved device performance (Su et al., 2009).
Chemical Synthesis and Medicinal Applications
- Synthesis of Novel Derivatives : New compounds such as 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives have been synthesized, with their structures established using various spectroscopic techniques (Mobinikhaledi et al., 2009).
- Potential Anti-Alzheimer's Agents : N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity, based on the structure-activity relationship of the lead compound donepezil (Gupta et al., 2020).
Chemosensors and Optical Properties
- Chemosensor for Fluoride Ions : 2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for the detection of fluoride ions, with the binding of anionic guest species studied using various spectroscopic techniques (Chetia & Iyer, 2008).
作用機序
Target of Action
Pyrrolidine and pyridine, the two key structural components of this compound, are common motifs in many biologically active molecules. Pyrrolidine is a secondary amine, and pyridine is a basic heterocyclic compound. Both can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific biological target. Generally, the compound could bind to its target, altering its function and leading to downstream effects. The fluorine atom in the compound could enhance binding affinity and selectivity .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain pyrrolidine and pyridine structures are involved in central nervous system pathways, among others .
Pharmacokinetics
Fluorinated compounds often have improved pharmacokinetic properties, including better stability and bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific biological target and the biochemical pathways involved. These could range from altered cell signaling to changes in cellular metabolism .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The fluorine atom in the compound could enhance its stability .
生化学分析
Biochemical Properties
2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may bind to specific receptors or enzymes, altering their activity. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding. These interactions can influence the biochemical pathways in which these enzymes and proteins are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by modulating the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It may bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of these biomolecules. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, depending on the specific enzymes involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
2-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-16(15-8-4-5-10-18-15)9-11-19(13-16)12-14-6-2-1-3-7-14/h1-8,10H,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDMBFPXSFCXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=N2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


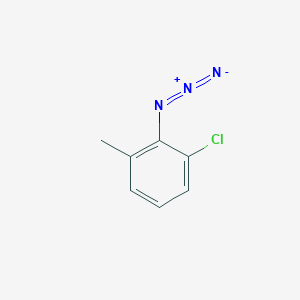

![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B1491822.png)
![(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1491823.png)
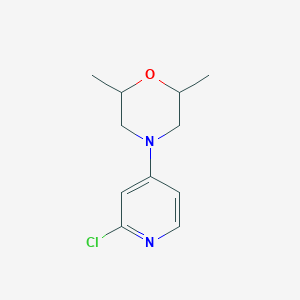
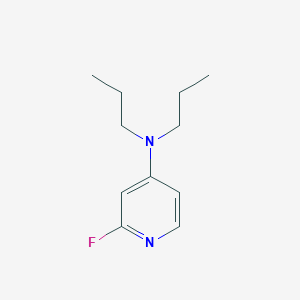
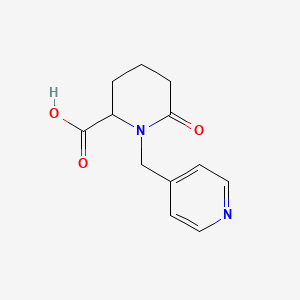
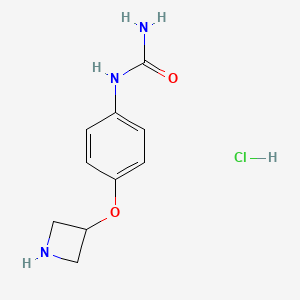
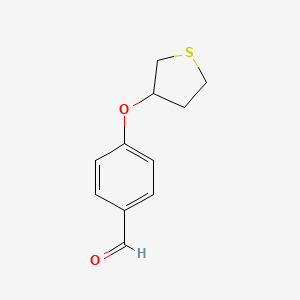

![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1491833.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1491836.png)
![2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491838.png)
